N-cyclopropyl-4-fluorobenzenesulfonamide
Overview
Description
“N-cyclopropyl-4-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C9H10FNO2S . It is used in organic synthesis to introduce fluorine into neutral organic molecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a cyclopropyl group attached to a nitrogen atom, which is also attached to a 4-fluorobenzenesulfonamide group . The InChI code for this compound is 1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2
.
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.25 g/mol . It has a topological polar surface area of 54.6 Ų . The compound has one hydrogen bond donor and four hydrogen bond acceptors . It has three rotatable bonds . The exact mass of the compound is 215.04162790 g/mol .
Scientific Research Applications
Enzyme Inhibition and Medicinal Chemistry
A study by Hashimoto et al. (2002) explores the use of N-cyclopropyl-4-fluorobenzenesulfonamide derivatives in inhibiting cyclooxygenase enzymes, which are significant in medicinal chemistry. The introduction of a fluorine atom in these compounds is noted to increase COX1/COX-2 selectivity, leading to the development of potent COX-2 inhibitors.
Fluorination Reactions
Fajie Wang et al. (2014) investigated the role of N-fluorobenzenesulfonamide derivatives in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. The study highlights the ability of these compounds to achieve high yields and enantioselectivities in fluorination reactions, demonstrating their utility in organic synthesis processes (Fajie Wang et al., 2014).
Nuclear Magnetic Resonance Studies
The binding of 4-fluorobenzenesulfonamide to human carbonic anhydrases has been studied using proton, fluorine, and nitrogen-15 nuclear magnetic resonance spectroscopy. This research by L. B. Dugad and J. T. Gerig (1988) provides insights into the interaction of this inhibitor with enzymes, crucial for understanding drug mechanisms and enzyme functions.
X-ray Crystallography and Spectroscopy
A 2008 study delves into the crystal structure and spectroscopic characterization of new platinum(II) dithiocarbimato complexes involving 4-fluorobenzenesulfonamide. This research by Raquel S. Amim et al. (2008) demonstrates the application of this compound in inorganic chemistry, particularly in the formation of complex anions and their structural analysis.
Catalysis in Organic Synthesis
T. Samarakoon et al. (2010) reported on the use of o-fluorobenzenesulfonamides in a [4 + 4] cyclization pathway for the synthesis of sultams. This study emphasizes the role of this compound derivatives in facilitating novel cyclization reactions in organic synthesis (T. Samarakoon et al., 2010).
Safety and Hazards
The safety information for “N-cyclopropyl-4-fluorobenzenesulfonamide” indicates that it should be stored in a sealed, dry environment at room temperature . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .
Properties
IUPAC Name |
N-cyclopropyl-4-fluorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHJRYPFPZGNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358197 | |
Record name | N-cyclopropyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425654-95-1 | |
Record name | N-cyclopropyl-4-fluorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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